molecular formula C10H14ClN3O4 B12274462 4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one

4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one

Cat. No.: B12274462
M. Wt: 275.69 g/mol
InChI Key: LCRSWPBBZOHTDH-UHFFFAOYSA-N
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Description

4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is notable for its unique structure, which includes a chloromethyl group and dihydroxyoxolan ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-4-cyanofurazan with malononitrile and ethyl cyanoacetate in the presence of bases can form polyfunctional enaminonitriles, which are precursors in the synthesis of pyrimidines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of bases such as triethylamine (Et3N), sodium methoxide (MeONa), or sodium ethoxide (EtONa) can facilitate the formation of desired intermediates .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride (Ac2O) for acylation, concentrated sulfuric acid (H2SO4) as a catalyst, and sodium acetate (NaOAc) for substitution reactions .

Major Products

The major products formed from these reactions include N-acetyl derivatives, nitro compounds, and various substituted pyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound can also modulate the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for scientific studies.

Properties

Molecular Formula

C10H14ClN3O4

Molecular Weight

275.69 g/mol

IUPAC Name

4-amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C10H14ClN3O4/c1-4-3-14(10(17)13-8(4)12)9-7(16)6(15)5(2-11)18-9/h3,5-7,9,15-16H,2H2,1H3,(H2,12,13,17)

InChI Key

LCRSWPBBZOHTDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CCl)O)O

Origin of Product

United States

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